molecular formula C15H14N4O2 B10942144 5-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxamide

Katalognummer: B10942144
Molekulargewicht: 282.30 g/mol
InChI-Schlüssel: VFJOZWCZMUWFIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a 4-methylphenyl group, a 1-methyl-1H-pyrazol-3-yl group, and an isoxazolecarboxamide moiety

Vorbereitungsmethoden

The synthesis of 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using hydroxylamine and acetic anhydride.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.

Analyse Chemischer Reaktionen

5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other isoxazolecarboxamides with different substituents, such as:

  • 5-(4-METHYLPHENYL)-N-(1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE
  • 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
  • 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-5-YL)-3-ISOXAZOLECARBOXAMIDE

These compounds may exhibit different chemical reactivity and biological activities, highlighting the importance of the specific functional groups present in 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE.

Eigenschaften

Molekularformel

C15H14N4O2

Molekulargewicht

282.30 g/mol

IUPAC-Name

5-(4-methylphenyl)-N-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2/c1-10-3-5-11(6-4-10)13-9-12(18-21-13)15(20)16-14-7-8-19(2)17-14/h3-9H,1-2H3,(H,16,17,20)

InChI-Schlüssel

VFJOZWCZMUWFIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.